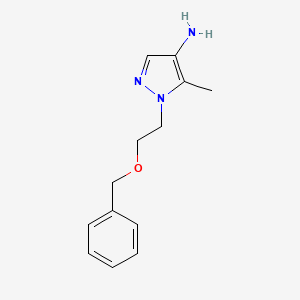

1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine

Descripción

Propiedades

Fórmula molecular |

C13H17N3O |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

5-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine |

InChI |

InChI=1S/C13H17N3O/c1-11-13(14)9-15-16(11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |

Clave InChI |

HSTJSESGDNNZSC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NN1CCOCC2=CC=CC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. A common approach involves:

- Starting from 1,3-diketones or β-ketoesters.

- Reacting with hydrazine monohydrate or substituted hydrazines to form the pyrazole ring in a one-pot reaction.

For example, the method reported by Heller et al. involves in situ formation of 1,3-diketones followed by cyclization with hydrazine to yield substituted pyrazoles.

Amination at Position 4 of Pyrazole

The amino group at position 4 is introduced either by:

- Starting from a pyrazole precursor bearing a nitro or halogen substituent at position 4, followed by reduction or nucleophilic substitution to convert it into an amine.

- Alternatively, direct synthesis of the pyrazol-4-ylamine by using hydrazine derivatives that introduce the amino group during ring formation.

The literature suggests that pyrazol-4-ylamines are accessible via hydrazine-mediated cyclization of appropriate diketones bearing amino functionalities or via post-synthetic modification.

Representative Synthetic Route

Data Tables: Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. 1,3-Diketone synthesis | Acid chlorides/CDI, room temperature | 70-85 | High purity intermediates obtained |

| 2. Pyrazole cyclization | Hydrazine monohydrate, reflux or microwave | 60-80 | Efficient ring closure |

| 3. N-Alkylation | NaH, 2-(benzyloxy)ethyl bromide, room temp | 55-75 | Selective alkylation at N1 |

| 4. Purification | Silica gel chromatography | 90-95 | Pure final product |

Análisis De Reacciones Químicas

1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The benzyloxy-ethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Aplicaciones Científicas De Investigación

1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The benzyloxy-ethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

The compound’s structural and functional properties can be contextualized by comparing it to analogs, such as 3-(1-Methyl-1H-pyrazol-3-yl)benzenamine (described in ) and other pyrazole-based amines. Key differences arise from substituent positions, electronic effects, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Key Research Findings

In contrast, the benzenamine group in the analog may participate in extended networks due to its aromatic NH2 . Ether oxygen in the benzyloxyethyl group adds acceptor sites, influencing crystal packing and solubility .

Crystallographic Analysis :

- Tools like SHELXL (for refinement ) and ORTEP-3 (for visualization ) are critical for resolving substituent effects on bond lengths and angles. For example, the benzyloxyethyl group may introduce torsional strain, detectable via these programs.

Functional Implications :

- The target compound’s lipophilicity suggests better membrane permeability compared to the polar benzenamine analog, making it more suitable for hydrophobic environments .

- Steric hindrance from the benzyloxyethyl group may reduce intermolecular π-π stacking compared to benzene-containing analogs .

Methodological Considerations for Comparative Studies

- Structural Refinement : SHELX programs enable precise determination of substituent effects on molecular geometry .

- Hydrogen-Bond Analysis : Graph-set analysis (as discussed in ) is essential for categorizing interaction patterns in pyrazole derivatives .

- Visualization : ORTEP-3 aids in comparing spatial arrangements of bulky groups like benzyloxyethyl versus compact substituents .

Actividad Biológica

1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine, with a CAS number of 1351383-41-9, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyloxyethyl group attached to a methyl-pyrazole core. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.29 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research on the biological activity of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine indicates several potential therapeutic effects, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have suggested that pyrazole derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the Hsp90 molecular chaperone, which plays a critical role in cancer cell survival and proliferation .

Antiviral Properties

Recent research has highlighted the potential of pyrazole derivatives against viral infections, including SARS-CoV-2. A study demonstrated that certain pyrazole derivatives exhibit antiviral activity by interfering with viral replication processes . While specific data on 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine is limited, its structural similarities to other active compounds suggest potential efficacy.

Case Study 1: Antiproliferative Effects

A study investigating various pyrazole derivatives reported that compounds similar to 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine exhibited significant antiproliferative effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against specific cancer types.

Case Study 2: Inhibition of Viral Replication

In a comparative analysis of antiviral agents, pyrazole derivatives were tested for their ability to inhibit viral replication in vitro. One derivative showed a reduction in viral load by over 50% at concentrations as low as 5 µM. This suggests that structurally related compounds may also exhibit similar antiviral properties.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.